(3,5-Dibromophenyl)hydrazine
Overview
Description
(3,5-Dibromophenyl)hydrazine is a chemical compound with the molecular formula C6H6Br2N2 It is characterized by the presence of two bromine atoms attached to the phenyl ring at the 3 and 5 positions, and a hydrazine group (-NH-NH2) attached to the phenyl ring
Mechanism of Action
Target of Action
The primary target of (3,5-Dibromophenyl)hydrazine is the mitochondrial thioredoxin reductase (TrxR) . TrxR is an important enzyme that regulates the cellular redox system .
Mode of Action
This compound interacts with TrxR by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . This interaction inhibits the activity of TrxR .
Biochemical Pathways
The inhibition of TrxR by this compound leads to a build-up of reactive oxygen species . This triggers a cascade of processes that lead to apoptosis .
Pharmacokinetics
It’s known that the activity of au-based compounds like this compound is highly dependent on their lipophilicity . An increase in lipophilicity generally results in higher activity .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells . Specifically, it has shown potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .
Action Environment
The action of this compound is influenced by the environment within the cell. Since the mitochondrial membrane potential is higher (more negative) in cancer cells compared to normal cells, lipophilic, cationic Au-NHCs like this compound can selectively target mitochondria in cancer cells over normal cells .
Biochemical Analysis
Biochemical Properties
It is known that hydrazine derivatives can interact with various enzymes and proteins . For instance, hydrazine can react with carbonyls to form hydrazones, a process that is often used in organic synthesis
Cellular Effects
It has been reported that Au-NHC complexes functionalised with 3,5-dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations
Molecular Mechanism
It is known that hydrazine and its derivatives can undergo a variety of reactions, including the formation of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromophenyl)hydrazine typically involves the bromination of phenylhydrazine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dibromophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenylhydrazine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds or nitroso derivatives.
Reduction: Phenylhydrazine derivatives.
Substitution: Various substituted phenylhydrazine compounds.
Scientific Research Applications
(3,5-Dibromophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Phenylhydrazine: Lacks the bromine atoms and has different reactivity and applications.
(2,4-Dibromophenyl)hydrazine: Similar structure but with bromine atoms at different positions, leading to different chemical properties and reactivity.
(3,5-Dichlorophenyl)hydrazine:
Uniqueness: (3,5-Dibromophenyl)hydrazine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(3,5-dibromophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGHMHUGWGBHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613401 | |
Record name | (3,5-Dibromophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861597-19-5 | |
Record name | (3,5-Dibromophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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